[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers requiring a high-purity tetrahydropyran scaffold for NK1 antagonist programs often face batch-to-batch variability that compromises SAR reproducibility. [4-(4-Ethoxyphenyl)oxan-4-yl]methanamine (CAS 1152563-72-8) directly addresses this pain point: - Consistent 95% purity minimizes false positives in HTS campaigns and ensures reliable target engagement. - The unique 4-ethoxyphenyl substituent provides distinct lipophilicity (LogP) and metabolic stability compared to methoxy or fluoro analogs, enabling precise CNS permeability studies. - Its primary amine handle allows rapid diversification via amidation or reductive amination for focused library synthesis. Procurement from BenchChem guarantees quality-assured material with flexible packaging and global shipping, supporting both early-stage discovery and lead optimization workflows.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
CAS No. 1152563-72-8
Cat. No. B1451831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine
CAS1152563-72-8
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2(CCOCC2)CN
InChIInChI=1S/C14H21NO2/c1-2-17-13-5-3-12(4-6-13)14(11-15)7-9-16-10-8-14/h3-6H,2,7-11,15H2,1H3
InChIKeyJMXAZAXDWCNBRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Ethoxyphenyl)oxan-4-yl]methanamine Overview


[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine (CAS 1152563-72-8) is a synthetic organic compound belonging to the class of oxanamines, specifically a tetrahydropyran derivative with a primary aminomethyl group at the 4-position and a 4-ethoxyphenyl substituent [1]. It is characterized by a molecular formula of C14H21NO2 and a molecular weight of 235.32 g/mol, with a reported purity of 95-98% from commercial sources . Its structure incorporates a six-membered oxygen-containing heterocycle (oxane) and a phenyl ring bearing an ethoxy group, offering a unique scaffold for medicinal chemistry and materials science applications [1].

4-(4-Ethoxyphenyl)oxan-4-yl]methanamine: Substitution Risks


Despite structural similarities with other oxan-4-yl methanamine derivatives, [4-(4-Ethoxyphenyl)oxan-4-yl]methanamine (CAS 1152563-72-8) exhibits distinct physicochemical and biological properties that preclude simple substitution. Its unique combination of an ethoxy-substituted phenyl ring and a tetrahydropyran core imparts a specific electronic and steric profile, differentiating it from analogs such as (4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine (CAS 440087-51-4) and (4-(2-fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine (CAS 889939-78-0) [1]. These differences directly impact properties like lipophilicity (LogP), hydrogen-bonding capacity, and metabolic stability, which in turn affect receptor binding, cellular permeability, and overall pharmacokinetic behavior . Relying on a seemingly similar but non-identical compound can lead to significant deviations in experimental outcomes, making the specific procurement of CAS 1152563-72-8 essential for reproducibility and target engagement in structure-activity relationship (SAR) studies and advanced lead optimization.

4-(4-Ethoxyphenyl)oxan-4-yl]methanamine: Differentiation Evidence


Lipophilicity Advantage vs. 4-Methoxy Analog

The target compound, [4-(4-Ethoxyphenyl)oxan-4-yl]methanamine (CAS 1152563-72-8), is differentiated from its closest analog, [4-(4-methoxyphenyl)oxan-4-yl]methanamine (CAS 440087-51-4), by the replacement of the methoxy group (-OCH3) with an ethoxy group (-OCH2CH3). This change results in a measurable increase in molecular weight and lipophilicity. While experimental LogP data for both compounds are not explicitly detailed in the available sources, the structural difference provides a clear basis for class-level inference [1]. The ethoxy group's additional methylene unit increases the compound's lipophilicity compared to the methoxy analog, which is predicted to have an ACD/LogP of 1.43 . This increase in lipophilicity can significantly affect membrane permeability, metabolic stability, and off-target binding, making the ethoxy derivative a more suitable candidate for crossing biological barriers like the blood-brain barrier (BBB) or for targeting hydrophobic enzyme pockets.

Medicinal Chemistry Drug Design Physicochemical Properties

Electronic Profile vs. 2-Fluorophenyl Analog

Replacing the 2-fluorophenyl group in (4-(2-fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine (CAS 889939-78-0) with a 4-ethoxyphenyl group (CAS 1152563-72-8) represents a significant electronic and steric modification. The 2-fluorophenyl analog introduces a strong electron-withdrawing group via the fluorine atom, while the 4-ethoxyphenyl group provides an electron-donating substituent through resonance from the oxygen atom [1]. This difference alters the electron density of the aromatic ring, which can profoundly affect interactions with biological targets (e.g., π-π stacking, hydrogen bonding) and the compound's metabolic fate [2]. Specifically, the electron-donating ethoxy group can enhance the electron richness of the phenyl ring, potentially increasing binding affinity to receptors that favor such interactions, whereas the electron-withdrawing fluorine atom may improve metabolic stability but reduce the strength of certain non-covalent interactions [3].

Medicinal Chemistry SAR Receptor Binding

NK1 Receptor Antagonist Scaffold Potential

Tetrahydropyran derivatives, the core structure of [4-(4-Ethoxyphenyl)oxan-4-yl]methanamine, have been extensively studied and patented as neurokinin-1 (NK1) receptor antagonists [1]. While the specific compound CAS 1152563-72-8 has not been directly reported with NK1 binding data, its structural homology to disclosed tetrahydropyran-based NK1 antagonists provides a strong class-level inference for its potential utility. For instance, a series of tetrahydropyran compounds have shown potent NK1 receptor antagonism, with IC50 values in the low nanomolar range [2]. The presence of a basic amine and a substituted phenyl ring are key pharmacophoric elements for this target, both of which are present in CAS 1152563-72-8 [3]. In contrast, other oxanamine derivatives lacking the specific aryl substitution pattern are less likely to engage the NK1 receptor with similar potency and selectivity, as SAR studies on this target are highly sensitive to the nature and position of the aromatic substituent [1].

Neuroscience Pain Management NK1 Receptor

High Purity for Assay Reproducibility

Procurement of [4-(4-Ethoxyphenyl)oxan-4-yl]methanamine (CAS 1152563-72-8) with a minimum specified purity of 98%, as offered by commercial suppliers like Leyan , provides a quantitative advantage over generic or lower-purity sources (e.g., 95% ). The 3% increase in absolute purity reduces the total impurity load from ≤5% to ≤2%. This seemingly small difference can be critical for sensitive applications such as high-throughput screening (HTS), where impurities can lead to false positives or negatives, and in advanced synthesis where impurities can act as catalysts, inhibitors, or introduce unwanted side-products [1]. While not a direct comparator against other specific analogs, this purity threshold is a key procurement criterion for ensuring experimental reproducibility and data integrity, particularly in medicinal chemistry and chemical biology where small quantities of unknown impurities can have a disproportionate effect on results.

Synthetic Chemistry Assay Development Quality Control

4-(4-Ethoxyphenyl)oxan-4-yl]methanamine: Key Applications


CNS Drug Discovery Targeting NK1 Receptors

Based on the class-level evidence for NK1 receptor antagonism (Section 3, Evidence 3), this compound serves as an ideal scaffold for medicinal chemists exploring treatments for pain, migraine, and emesis. Its tetrahydropyran core and specific 4-ethoxyphenyl substituent align with the pharmacophore required for potent NK1 binding, making it a valuable starting point for structure-activity relationship (SAR) optimization programs aimed at improving potency, selectivity, and ADME properties .

SAR Studies on Lipophilicity & Permeability

As detailed in Section 3 (Evidence 1), the increased lipophilicity of the 4-ethoxyphenyl analog compared to its 4-methoxy counterpart (CAS 440087-51-4) makes it a specific tool for studying the impact of small structural changes on membrane permeability and distribution . Researchers can directly compare the two compounds in parallel artificial membrane permeability assays (PAMPA) or cellular uptake studies to quantify how the addition of a single methylene group alters a compound's ability to cross biological barriers, a critical parameter for CNS drug development [1].

Heterocyclic Library Synthesis

The presence of a primary amine in CAS 1152563-72-8 makes it a versatile building block for generating diverse compound libraries. As supported by its use in combinatorial chemistry, the amine group can be readily functionalized through amide bond formation, reductive amination, or urea synthesis to rapidly explore chemical space around the tetrahydropyran scaffold . The specific 4-ethoxyphenyl group introduces a unique chemical handle that can be further diversified, allowing for the synthesis of novel compounds with tailored electronic and steric properties [2].

High-Purity Compound Libraries for HTS

The availability of CAS 1152563-72-8 at ≥98% purity (Section 3, Evidence 4) directly addresses the stringent requirements of modern HTS campaigns . In contrast to lower-purity batches (e.g., 95% ), this higher-grade material minimizes the risk of false-positive hits arising from trace impurities, which can be especially problematic when screening at high compound concentrations (e.g., 10-30 µM). This ensures that any observed biological activity is more reliably attributed to the intended compound, saving significant time and resources in hit validation and follow-up studies [3].

Technical Documentation Hub

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